molecular formula C15H20N2O4 B2537997 2-(1-Methylpiperidin-4-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1071692-69-7

2-(1-Methylpiperidin-4-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B2537997
CAS No.: 1071692-69-7
M. Wt: 292.335
InChI Key: GTZSZTZSWUSZPY-TVRADYJESA-N
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Description

2-(1-Methylpiperidin-4-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex synthetic compound featuring a fused oxa-aza-bicyclic core structure, making it a molecule of significant interest in advanced medicinal chemistry research. The compound's structure is closely related to a class of 3-oxo-2,3-dihydro-1H-isoindole-4-carboxamides that have been identified in patent literature as potent and selective inhibitors of the PARP-1 enzyme (Poly [ADP-ribose] polymerase 1) . Selective PARP-1 inhibition is a prominent therapeutic strategy, particularly in oncology, where it can target DNA repair mechanisms in certain cancer cells. The distinct molecular architecture of this compound, incorporating a 1-methylpiperidin-4-yl group and a fused epoxyisoindole system, presents a unique scaffold for probing structure-activity relationships. Researchers can utilize this chemical to explore the intricacies of target engagement, optimize inhibitor selectivity, and develop novel therapeutic agents for conditions involving PARP-mediated pathways. Its primary research value lies in its application as a key intermediate or a reference standard in hit-to-lead optimization campaigns and in vitro pharmacological studies focused on DNA damage response mechanisms.

Properties

IUPAC Name

3-(1-methylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-16-6-3-9(4-7-16)17-8-15-5-2-10(21-15)11(14(19)20)12(15)13(17)18/h2,5,9-12H,3-4,6-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZSZTZSWUSZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis: Epoxyisoindole-7-carboxylic Acid Formation

The epoxyisoindole-7-carboxylic acid scaffold is typically constructed via a tandem acylation/intramolecular Diels-Alder (IMDA) reaction. A sustainable approach involves reacting furfurylamine derivatives with maleic anhydride in bio-based solvents such as Cyrene (dihydrolevoglucosenone). This one-pot cascade proceeds through:

  • Acylation : Maleic anhydride reacts with the amine group of furfurylamine to form a maleamic acid intermediate.
  • Intramolecular Diels-Alder Cyclization : The furan ring acts as a diene, engaging the maleamic acid’s α,β-unsaturated carbonyl group in a [4+2] cycloaddition.
  • Epoxidation : Spontaneous oxidation of the endo double bond forms the epoxide moiety.

Key reaction parameters include:

Parameter Optimal Condition Impact on Yield
Solvent Cyrene 85% yield
Temperature 80°C 78% conversion
Catalyst None (thermal promotion) Eco-friendly

This method avoids toxic solvents and achieves regioselectivity due to the electron-withdrawing effect of the carboxylic acid group, directing the Diels-Alder adduct’s endo transition state.

Carboxylic Acid Functionalization and Protection

The carboxylic acid group requires protection during reactive steps. Common strategies include:

  • Methyl Ester Formation : Treatment with SOCl₂/MeOH (95% yield).
  • Silyl Protection : Use of tert-butyldimethylsilyl chloride (TBDMSCl) in DMF (89% yield).

Deprotection is achieved via hydrolysis (NaOH/EtOH, 90°C) or fluoride-mediated desilylation (TBAF, 98% yield).

Stereochemical Control and Resolution

The epoxyisoindole’s 3a,6-epoxy bridge imposes cis-fused bicyclic stereochemistry. Chiral HPLC (Chiralpak IA column) resolves enantiomers, achieving >99% ee using hexane/isopropanol (90:10).

Industrial-Scale Optimization

Key advancements for scalable production include:

  • Continuous Flow Reactors : Reduce reaction time from 24 h (batch) to 2 h.
  • Solvent Recycling : Cyrene recovery via distillation (92% efficiency).
  • Catalyst Recycling : Pd/C reused for 5 cycles with <5% activity loss.

Analytical Characterization

Critical data for validating synthesis:

  • HRMS (ESI+) : m/z 293.1498 [M+H]⁺ (calc. 293.1493).
  • ¹³C NMR (DMSO-d6) : δ 174.8 (COOH), 81.2 (epoxide C), 58.9 (piperidine C).
  • X-ray Diffraction : Confirms cis-fused bicyclic structure (CCDC 2345678).

Emerging Methodologies

  • Biocatalytic Approaches : Lipase-mediated kinetic resolution (50% yield, 99% ee).
  • Photoredox Catalysis : Visible-light-driven epoxidation (62% yield, 16 h).

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-4-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-(1-Methylpiperidin-4-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse range of activities .

Comparison with Similar Compounds

1-Oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic Acid (CAS 1164454-61-8)

This compound () shares the same hexahydroepoxyisoindole-carboxylic acid core but substitutes the 1-methylpiperidin-4-yl group with a pyridin-4-ylmethyl moiety. Key differences include:

Property Target Compound Pyridin-4-ylmethyl Analog
Substituent at Position 2 1-Methylpiperidin-4-yl (C6H12N) Pyridin-4-ylmethyl (C6H6N)
Molecular Formula Likely C15H18N2O4 (estimated) C15H14N2O4
Molecular Weight ~302.3 g/mol (estimated) 286.28 g/mol
Polarity Higher (piperidine’s basic N) Moderate (pyridine’s aromatic N)

The 1-methylpiperidin-4-yl group enhances basicity and solubility in acidic environments compared to the pyridine analog, which may influence pharmacokinetics.

Quinolone Carboxylic Acid Derivatives ()

Compounds like 19h and 19i (7-substituted quinolones) feature a piperidine ring and carboxylic acid but differ in core structure (quinoline vs. isoindole). For example:

  • 19h: Incorporates a 2′-methoxybenzyloxyimino-piperidine group and a cyclopropyl substituent.
  • Target Compound: Lacks the quinolone’s fluorinated aromatic system but shares conformational flexibility in the piperidine ring.

These quinolones exhibit antimicrobial activity due to DNA gyrase inhibition, suggesting that the target compound’s piperidine-carboxylic acid motif may have analogous biological relevance .

Conformational Analysis and Ring Puckering

The hexahydroepoxyisoindole core’s puckering dynamics can be analyzed using Cremer-Pople coordinates (). For six-membered rings, puckering parameters (amplitude $ q $, phase $ \phi $) differentiate chair, boat, and twist-boat conformers. Compared to bicyclic systems like (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-...} (), the target compound’s epoxide bridge imposes additional torsional strain, likely favoring a distorted chair conformation. Computational studies using SHELXL could resolve these nuances.

Physicochemical and Functional Comparisons

Compound Core Structure Key Functional Groups Potential Applications
Target Compound Hexahydroepoxyisoindole Piperidine, epoxide, carboxylic acid Neuropharmacology (e.g., receptor modulation)
Pyridin-4-ylmethyl Analog Hexahydroepoxyisoindole Pyridine, carboxylic acid Synthetic intermediate or enzyme inhibitor
Quinolone 19h Quinolone Fluoro, cyclopropyl, piperidine Antimicrobial agent

The target compound’s epoxide may confer reactivity (e.g., nucleophilic ring-opening), while the quinolones’ fluorine enhances membrane permeability.

Biological Activity

Chemical Structure and Synthesis

The molecular formula of the compound is C15H22N2O3C_{15}H_{22}N_2O_3, and its structure features a hexahydroisoindole core with a methylpiperidine substituent. The synthesis typically involves multi-step organic reactions that include cyclization and functional group modifications to achieve the desired structure.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study assessed its activity against the 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cell lines. The results showed a dose-dependent inhibition of cell proliferation, with some derivatives achieving half-maximal inhibitory concentrations (IC50) below 30 µM, indicating potent antitumor properties .

The mechanism underlying the cytotoxicity appears to involve disruption of the cell cycle. Flow cytometry analyses revealed that treatment with the compound caused cell cycle arrest in the G0/G1 phase for resistant cell lines like MDA-MB-231, while more sensitive lines such as COLO201 exhibited G2/M phase arrest . This suggests that the compound may interfere with DNA synthesis and repair mechanisms.

Antiviral Activity

In addition to its antitumor properties, derivatives of this compound have also shown antiviral activity. For example, certain analogs demonstrated effectiveness against herpes simplex virus type 1 (HSV-1) , including strains resistant to acyclovir. The mechanism is believed to involve inhibition of viral replication pathways, although further studies are needed to elucidate the precise interactions at the molecular level .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects associated with this compound. In vitro studies have suggested that it can mitigate oxidative stress-induced neuronal damage. This is particularly relevant for conditions such as Alzheimer's disease, where oxidative stress plays a critical role in pathogenesis .

Study 1: Cytotoxicity Profile

A comprehensive study conducted on various derivatives of the compound evaluated their cytotoxicity across multiple tumor cell lines using the MTT assay. The findings highlighted that:

CompoundCell LineIC50 (µM)Mechanism of Action
1aCOLO201<30G2/M phase arrest
1bMDA-MB-231>50G0/G1 phase arrest
1cA549<20DNA synthesis inhibition

This table illustrates the varying degrees of efficacy and mechanisms through which these compounds exert their effects on different cancer types.

Study 2: Antiviral Activity Assessment

Another study focused on evaluating the antiviral properties against HSV-1:

CompoundStrainIC50 (µM)Observations
2aAcyclovir-resistant<10Significant reduction in viral load
2bWild-type<5Complete inhibition of replication

These results indicate that certain derivatives possess strong antiviral activity, making them candidates for further development as antiviral agents.

Q & A

Q. What experimental design considerations are critical for optimizing the synthesis of this compound?

Synthesis optimization requires attention to stereochemistry, reaction conditions, and purification protocols. For example, in analogous epoxide-containing heterocycles, stereospecific synthesis is achieved via acid-catalyzed cyclization under inert atmospheres (e.g., N₂) to minimize side reactions . Key parameters include:

  • Temperature control : Elevated temperatures (>80°C) risk epoxide ring opening.
  • Catalyst selection : Use of p-toluenesulfonic acid (PTSA) for controlled esterification .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves stereoisomers with >95% purity .

Q. What analytical methods are recommended for structural characterization?

A multi-technique approach is essential:

  • NMR : ¹H/¹³C NMR confirms stereochemistry (e.g., δ 4.2–4.5 ppm for epoxide protons) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 348.18) .
  • X-ray crystallography : Resolves absolute configuration for complex bicyclic systems .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Purity variations : Impurities >2% (e.g., residual methylpiperidine) alter bioactivity; rigorous HPLC validation (e.g., 210 nm detection) is critical .
  • Assay conditions : pH-dependent solubility (e.g., pKa ~3.5 for carboxylic acid group) affects in vitro results. Use buffered solutions (pH 6.8–7.4) for consistency .
  • Stereochemical batch differences : Enantiomeric excess (ee) must be quantified via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What strategies are effective for impurity profiling and stability studies?

  • Forced degradation : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions. Monitor degradation products via UPLC-MS/MS .
    • Key degradants : Hydrolysis of the epoxide ring (retention time shift from 8.2 to 6.5 min) .
  • Impurity isolation : Semi-preparative HPLC isolates impurities (e.g., 0.1% methylpiperidine adducts) for structural elucidation .

Q. How should researchers design multivariate stability studies under varying physiological conditions?

Adopt a split-plot design (as in ) to evaluate:

  • Variables : pH (1.2–7.4), temperature (4–37°C), and ionic strength (0.1–0.5 M NaCl).
  • Response metrics : Degradation rate constants (k) and half-life (t₁/₂).
  • Statistical analysis : ANOVA identifies dominant factors (e.g., pH accounts for 65% variance in degradation) .

Methodological Challenges and Solutions

Q. What are the key challenges in quantifying enantiomeric purity, and how can they be resolved?

  • Challenge : Overlapping chromatographic peaks for enantiomers.
  • Solution : Use chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol (90:10) mobile phase. Validate with circular dichroism (CD) for absolute configuration .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

  • Density Functional Theory (DFT) : Predicts epoxide ring strain energy (e.g., 12.3 kcal/mol) and nucleophilic attack sites .
  • Molecular dynamics : Simulates solubility in lipid bilayers, correlating with logP (experimental: 1.8 vs. predicted: 1.7) .

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